3-Cyclopropoxy-4-methoxypicolinonitrile
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Overview
Description
3-Cyclopropoxy-4-methoxypicolinonitrile is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group and a methoxy group attached to a picolinonitrile core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-methoxypicolinonitrile typically involves multiple steps. One common synthetic route includes the reaction of 3-hydroxy-4-methoxypicolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar reaction conditions with careful control of temperature and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-4-methoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Cyclopropoxy-4-methoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methoxypicolinonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes .
Comparison with Similar Compounds
3-Cyclopropoxy-4-methoxypicolinonitrile can be compared with other similar compounds such as:
3-Methoxypicolinonitrile: Lacks the cyclopropoxy group, which may result in different chemical and biological properties.
4-Methoxypicolinonitrile: Similar structure but without the cyclopropoxy group, leading to variations in reactivity and applications.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to different cores, which may exhibit unique properties due to the presence of the strained cyclopropyl ring.
The uniqueness of this compound lies in its combination of cyclopropoxy and methoxy groups attached to a picolinonitrile core, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-4-5-12-8(6-11)10(9)14-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
MULCWIVJIWYWPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C#N)OC2CC2 |
Origin of Product |
United States |
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